molecular formula C3H9O4P B1230276 (S)-2-Hydroxypropylphosphonic acid

(S)-2-Hydroxypropylphosphonic acid

Cat. No. B1230276
M. Wt: 140.07 g/mol
InChI Key: ZFVCONUOLQASEW-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxypropylphosphonic acid is 2-Hydroxypropylphosphonic acid with S configuration at the chiral centre. It is a conjugate acid of a (S)-2-hydroxypropylphosphonate.

Scientific Research Applications

Enzyme Interactions and Mechanisms

(S)-2-Hydroxypropylphosphonic acid (HPP) is closely studied for its interactions with enzymes, specifically HppE. This enzyme converts HPP to fosfomycin, an antibiotic. Researchers have explored how different analogues of HPP affect this conversion, revealing insights into the binding and reaction mechanisms of HppE with HPP. For instance, studies involving oxygen-enriched substrates and analogues have provided a deeper understanding of the substrate binding mode to the active site iron of HppE, indicating a strong perturbation in the iron environment upon substrate binding (Yan et al., 2007).

Novel Reaction Pathways in Enzymatic Transformations

A significant discovery in this area is the evidence of carbon-phosphorus bond cleavage by carbocation rearrangement in the reaction mediated by HppE. This represents a novel paradigm in biological C-P bond cleavage, underscoring the unique nature of HppE's enzymatic activity (Chang, Mansoorabadi, & Liu, 2013).

Radical-Mediated Catalysis

Another aspect of (S)-HPP's interaction with HppE is the evidence of radical-mediated catalysis. The use of cyclopropyl and methylenecyclopropyl substrate analogues has demonstrated the involvement of a C2-centered radical intermediate in the HppE-catalyzed oxidation of HPP. This insight contributes to a better understanding of the enzymatic process that leads to the formation of fosfomycin (Huang et al., 2012).

Structural Insights and Biosynthesis

Structural studies of HppE have provided crucial insights into the regiospecificity of this mononuclear iron enzyme in the biosynthesis of fosfomycin. The determination of various X-ray structures of HppE has elucidated how it recognizes and catalyzes different reactions with substrate enantiomers (Yun et al., 2011).

Synthesis and Chemical Properties

Beyond its biological significance, (S)-HPP is also explored for its chemical synthesis and properties. Studies have been conducted on the enantioselective synthesis of phosphonate analogues of various compounds, exploring efficient synthetic pathways and potential applications in different fields (Piotrowska & Głowacka, 2007).

properties

Molecular Formula

C3H9O4P

Molecular Weight

140.07 g/mol

IUPAC Name

[(2S)-2-hydroxypropyl]phosphonic acid

InChI

InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/t3-/m0/s1

InChI Key

ZFVCONUOLQASEW-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CP(=O)(O)O)O

SMILES

CC(CP(=O)(O)O)O

Canonical SMILES

CC(CP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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